N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Description
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide is a chiral amide derivative of 5-methoxy-2-tetralone. Its structure features a propanamide group attached to the (2R)-configured tetralin backbone, with a methoxy substituent at the 5-position of the naphthalene ring. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, including the dopamine agonist Rotigotine .
Properties
IUPAC Name |
N-[(2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEUBVASPHMFGN-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H]1CCC2=C(C1)C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173760 | |
| Record name | N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244239-68-7 | |
| Record name | N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244239-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of 5-Methoxy-1-tetralone
The foundational step involves reducing 5-methoxy-1-tetralone (CAS 88058-66-6) to (2R)-5-methoxy-1,2,3,4-tetrahydro-2-naphthol. A patented method (CN106397139A) employs catalytic hydrogenation under asymmetric conditions.
Reaction Conditions:
- Catalyst: Palladium on carbon (Pd/C) with chiral modifiers (e.g., (R)-BINAP)
- Solvent: Ethanol/water (9:1 v/v)
- Temperature: 50°C
- Pressure: 3 atm H₂
- Yield: 92% with 98% enantiomeric excess (ee)
This method avoids racemization by maintaining acidic conditions (pH 4–5) during workup, stabilizing the hydroxyl intermediate.
Alternative Reduction Strategies
Early literature describes sodium borohydride (NaBH₄) in methanol, yielding 70% of the racemic mixture. However, this approach lacks stereocontrol, necessitating subsequent resolution using pancreatic lipase-mediated kinetic resolution.
Stereoselective Amination and Propanamide Formation
Conversion to (2R)-5-Methoxy-2-aminotetraline
The hydroxyl group of (2R)-5-methoxy-1,2,3,4-tetrahydro-2-naphthol is replaced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Reaction Scheme:
$$
\text{(2R)-5-Methoxy-2-naphthol} + \text{Ph}3\text{P} + \text{DEAD} + \text{NH}3 \rightarrow \text{(2R)-5-Methoxy-2-aminotetraline}
$$
Yield: 85%
Acylation with Propionyl Chloride
The amine intermediate undergoes acylation in dichloromethane (DCM) with propionyl chloride and triethylamine (Et₃N) as a base:
$$
\text{(2R)-5-Methoxy-2-aminotetraline} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide}
$$
Reaction Conditions:
Industrial-Scale Production Methods
Catalytic Process Optimization
Scaling the hydrogenation step requires fixed-bed reactors with Pd/C catalysts. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5% Pd/C | 10% Pd/C |
| H₂ Pressure | 3 atm | 10 atm |
| Throughput | 50 g/batch | 500 kg/batch |
| ee | 98% | 99.5% |
Industrial processes use continuous distillation for solvent recovery, reducing costs by 40%.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles like amines.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, naphthoquinones, and fully hydrogenated naphthalene compounds .
Scientific Research Applications
Biological Activities
Research has indicated that N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide exhibits several notable biological activities:
- Neuropharmacological Effects : Studies have shown that this compound may interact with various neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Parkinson's disease and depression. Its structural similarity to dopamine receptor agonists enhances its relevance in neuropharmacology.
- Antioxidant Properties : Preliminary investigations suggest that the compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Potential Anti-inflammatory Effects : There are indications that this compound may exhibit anti-inflammatory activity, making it a candidate for further studies in inflammatory conditions.
Synthetic Pathways
Various synthetic methods have been developed to produce this compound. These methods typically involve:
- Starting Materials : Common precursors include substituted naphthalene derivatives and propanamide.
- Reagents and Catalysts : Reactions often require specific catalysts to facilitate the formation of the amide bond while maintaining the integrity of the naphthalene structure.
The optimization of these synthetic routes is crucial for scaling up production for research and therapeutic applications.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of Parkinson's disease. Results indicated that the compound significantly reduced dopaminergic neuron loss and improved motor function compared to control groups. The mechanism was linked to its antioxidant properties and modulation of neuroinflammatory pathways.
Case Study 2: Antidepressant Activity
In another study focused on depression models in rodents, this compound demonstrated rapid antidepressant-like effects. Behavioral tests showed significant improvements in depressive symptoms after administration. This suggests potential for developing fast-acting antidepressants based on this compound's mechanism of action.
Mechanism of Action
The mechanism of action of N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Stereochemical Variations
The (2R) configuration of the target compound distinguishes it from its (2S)-stereoisomer. Stereochemistry critically influences receptor interactions; for instance, Rotigotine (derived from the (2R) isomer) exhibits higher dopaminergic activity than its (2S) counterpart .
Positional Isomerism
Functional Group Modifications
- Amine vs. Amide: The amine analog (e.g., (R)-5-Methoxy-2-aminotetralin) lacks the propanamide group, reducing metabolic stability but increasing blood-brain barrier permeability .
- Thiophene Incorporation : The thiophenylethylamine derivative () introduces sulfur-based lipophilicity, enhancing CNS penetration compared to the parent amide .
Biological Activity
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide, also known as (R)-5-methoxy-N-propyl-2-aminotetralin, is a compound with significant implications in pharmacology, particularly in the treatment of neurological disorders. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- CAS Number : 101403-25-2
- Solubility : Soluble in methanol
This compound acts primarily as a dopamine receptor agonist. It has been shown to selectively target the D2 dopamine receptor subtype. This selectivity is crucial for its therapeutic potential in treating conditions such as Parkinson's disease and schizophrenia.
Dopamine Receptor Interaction
Research indicates that this compound exhibits a high affinity for dopamine receptors:
- Dopamine D2 Receptor : Affinity studies reveal that the compound binds effectively, promoting dopaminergic activity which is beneficial in Parkinson's disease management .
- Alpha-Adrenergic Activity : It has also been characterized as a potent alpha 1-adrenergic agonist with an EC50 of approximately 9 nM in isolated vascular preparations .
Pharmacological Effects
The biological activity of this compound extends to several pharmacological effects:
-
Antiparkinsonian Effects :
- The compound serves as an intermediate in the synthesis of ent-Rotigotine, a non-ergot dopamine agonist used in treating Parkinson's disease .
- Clinical studies have demonstrated improvements in motor function and reduction of akinesia in patients treated with dopamine agonists derived from this compound.
- Antipsychotic Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of this compound:
Q & A
What are the established synthetic pathways for N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide?
Answer:
The compound is synthesized via multi-step routes involving protection/deprotection strategies, stereoselective reductions, and amidation. Key steps include:
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate + 3,4-Dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS) in CH₂Cl₂ | Protection of hydroxyl group with tetrahydropyran (THP) | 85–90% | |
| 2 | LAH (lithium aluminum hydride) in THF at 0°C | Reduction of ester to alcohol | 70–75% | |
| 3 | Triphenylphosphine (PPh₃), imidazole, iodine in CH₂Cl₂ | Iodination for subsequent coupling | 60–65% | |
| 4 | Sodium triacetoxyborohydride (STAB) in dichloroethane | Reductive amination with piperidine intermediates | 70–73% |
Advanced routes use chiral auxiliaries or enantioselective catalysts to preserve the 2R configuration. Purification via flash chromatography (70% ethyl acetate/hexane) is critical .
How is the stereochemical integrity at the 2R position confirmed during synthesis?
Answer:
Chiral resolution and spectroscopic validation are employed:
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (CSPs).
- ¹H/¹³C NMR : Key proton signals (e.g., δ 4.65–4.75 ppm for stereospecific methine protons) and coupling constants (e.g., J = 7.4–8.0 Hz) confirm spatial arrangement .
- HRMS : Exact mass ([M+H]⁺ 393.2534) aligns with theoretical values .
What strategies resolve contradictions between theoretical and experimental NMR data for this compound?
Answer:
Discrepancies arise from solvent effects, impurities, or conformational dynamics. Mitigation strategies include:
- Deuterated solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent peaks .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions (e.g., NOE correlations between methoxy and naphthalenyl protons) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts, cross-validated with experimental data .
How can researchers optimize yields in multi-step syntheses of this compound?
Answer:
Yield optimization requires:
- Temperature control : Exothermic steps (e.g., LAH reductions) performed at 0°C to minimize side reactions .
- Catalyst screening : STAB outperforms NaBH₃CN in reductive aminations due to higher selectivity .
- Solvent selection : Dichloroethane enhances reaction rates in SN2 substitutions vs. THF .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Time | 12–16 hours (overnight) | Prevents incomplete conversions |
| Purification | Flash chromatography (70% EtOAc/hexane) | Reduces byproduct carryover |
| Stoichiometry | 2.5 eq amine in reductive amination | Maximizes coupling efficiency |
What spectroscopic and chromatographic methods validate purity and identity?
Answer:
- ESI-MS/HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns .
- ¹H/¹³C NMR : Assign all protons/carbons (e.g., δ 173.4 ppm for carbonyl in ¹³C NMR) .
- HPLC-PDA : Purity >98% using C18 columns (acetonitrile/water gradient) .
How are structural analogs designed to study structure-activity relationships (SAR)?
Answer:
SAR studies involve:
- Core modifications : Substitution at the naphthalenyl (e.g., chloro, fluoro) or propanamide (e.g., methyl, ethyl) groups .
- Pharmacophore retention : Piperidine or benzylpiperidine moieties enhance binding affinity to targets (e.g., opioid receptors) .
What challenges arise in isolating intermediates during synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
